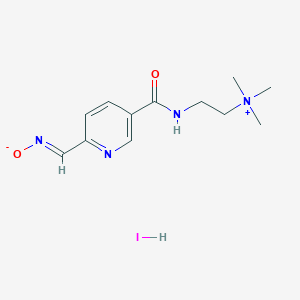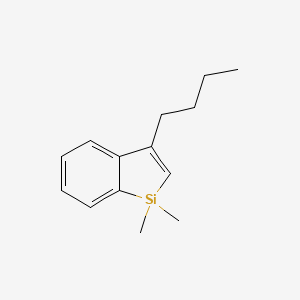
3-Butyl-1,1-dimethyl-1H-1-benzosilole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-1,1-dimethyl-1H-1-benzosilole: is an organosilicon compound with the molecular formula C14H20Si . It is a member of the benzosilole family, which are silicon-containing analogs of indoles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-1,1-dimethyl-1H-1-benzosilole typically involves the reaction of appropriate silanes with aromatic compounds under specific conditions. One common method involves the hydrosilylation of this compound precursors using platinum-based catalysts. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to achieve high throughput and consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Butyl-1,1-dimethyl-1H-1-benzosilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Butyl-1,1-dimethyl-1H-1-benzosilole is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable building block for designing new materials with specific properties .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound derivatives. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and advanced materials. Its incorporation into polymer matrices can enhance thermal stability, mechanical strength, and other desirable properties .
Mécanisme D'action
The mechanism of action of 3-Butyl-1,1-dimethyl-1H-1-benzosilole and its derivatives is not fully understood. it is believed that the silicon atom in the benzosilole ring plays a crucial role in modulating the compound’s reactivity and interactions with biological targets. The presence of silicon can influence the electronic properties of the molecule, potentially enhancing its binding affinity to specific receptors or enzymes .
Comparaison Avec Des Composés Similaires
- 1,1-Dimethyl-1H-1-benzosilole
- 3-Butyl-1H-1-benzosilole
- 1,1-Dimethyl-3-phenyl-1H-1-benzosilole
Comparison: 3-Butyl-1,1-dimethyl-1H-1-benzosilole is unique due to the presence of both butyl and dimethyl groups attached to the silicon atom. This structural feature distinguishes it from other benzosilole derivatives, potentially leading to different chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, while the dimethyl groups may influence its steric and electronic properties .
Propriétés
Numéro CAS |
934563-21-0 |
|---|---|
Formule moléculaire |
C14H20Si |
Poids moléculaire |
216.39 g/mol |
Nom IUPAC |
3-butyl-1,1-dimethyl-1-benzosilole |
InChI |
InChI=1S/C14H20Si/c1-4-5-8-12-11-15(2,3)14-10-7-6-9-13(12)14/h6-7,9-11H,4-5,8H2,1-3H3 |
Clé InChI |
DBMRAIQNWSQHMO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C[Si](C2=CC=CC=C21)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632428.png)


![2-Chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride](/img/structure/B12632453.png)
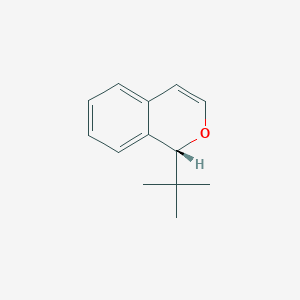
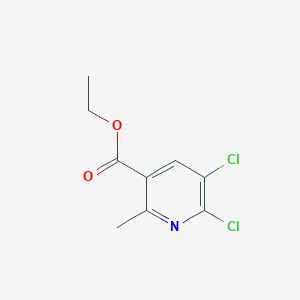
![chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide](/img/structure/B12632461.png)

![5-(5-methyl-1H-pyrazol-3-yl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12632470.png)
![1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine](/img/structure/B12632476.png)
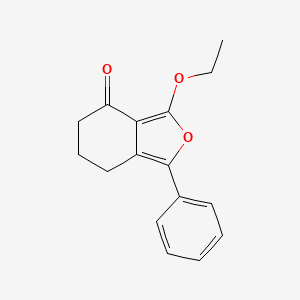
![Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632490.png)
